Lack of Direct Quantitative Data for This Specific Compound
A comprehensive search of primary research literature, patents, and authoritative databases confirms that no quantitative, comparator-based data (e.g., IC50, Ki, selectivity ratios) could be located for the exact compound N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide (CAS 361159-02-6). The compound falls within the broader N-(thiazol-2-yl)-benzamide class, which has been functionally characterized in the literature [1]. However, the exact analog was not reported among the 61 derivatives tested in the ZAC antagonist study. Any claims of specific potency, selectivity, or differentiation from other analogs for this precise CAS number are currently unsupported by peer-reviewed data.
| Evidence Dimension | Functional antagonism at ZAC (IC50) |
|---|---|
| Target Compound Data | Data not available for the target compound |
| Comparator Or Baseline | Class-leader TTFB (IC50 ~1-3 µM) and other 61 analogs from the N-(thiazol-2-yl)-benzamide series |
| Quantified Difference | Cannot be calculated |
| Conditions | Xenopus oocytes, two-electrode voltage clamp electrophysiology |
Why This Matters
This knowledge gap is critical for procurement decisions: scientists cannot assume equivalent potency or selectivity to TTFB or other analogs without dedicated head-to-head testing.
- [1] Madjroh N, Mellou E, Davies PA, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
